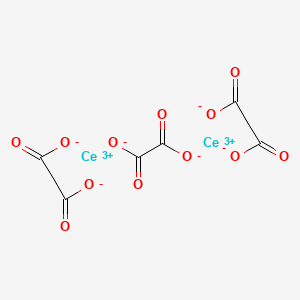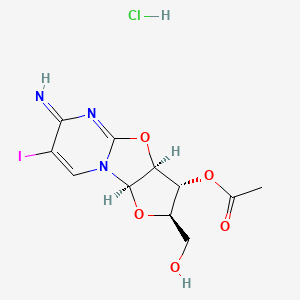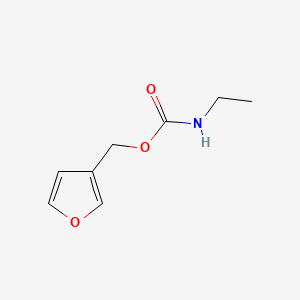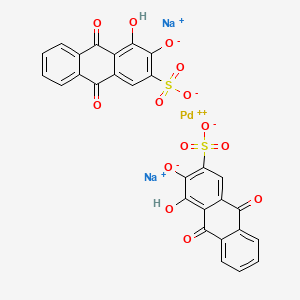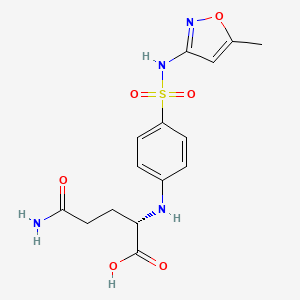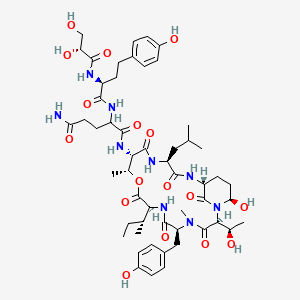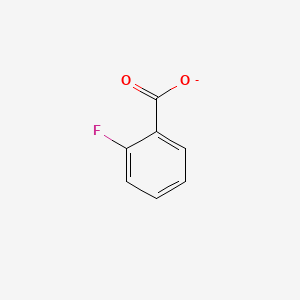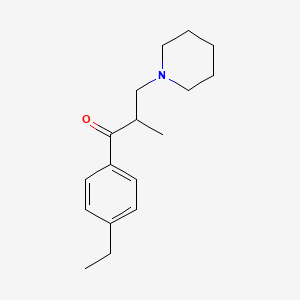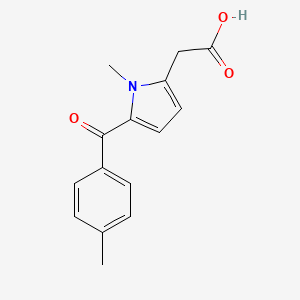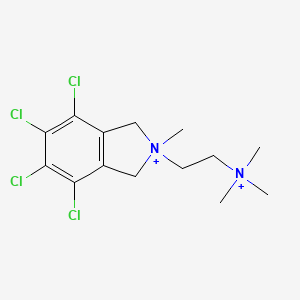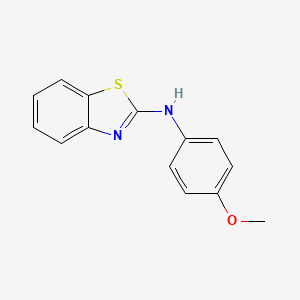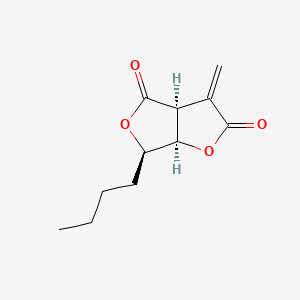
Canadensolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canadensolide: is a naturally occurring sesquiterpene lactone found in various plant species. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Canadensolide typically involves several steps, including the formation of the lactone ring and the introduction of the sesquiterpene framework. Common synthetic routes may involve the use of starting materials such as farnesol or related compounds, followed by cyclization and oxidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce it in significant quantities. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
化学反応の分析
Types of Reactions: Canadensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated compounds, typically using hydrogenation catalysts.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated lactones.
科学的研究の応用
Chemistry: In chemistry, Canadensolide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene lactones and their behavior in different chemical environments.
Biology: Biologically, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. It may interact with biological targets such as enzymes and receptors, influencing various cellular processes.
Medicine: In medicine, research on this compound focuses on its potential therapeutic applications. Studies have explored its role in modulating immune responses and its potential as a lead compound for drug development.
Industry: Industrially, this compound can be used in the formulation of natural products and as an intermediate in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of Canadensolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial responses.
類似化合物との比較
Artemisinin: Another sesquiterpene lactone with notable antimalarial properties.
Parthenolide: Known for its anti-inflammatory and anticancer activities.
Costunolide: Studied for its potential therapeutic effects in various diseases.
Uniqueness: Canadensolide is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds may share some properties, this compound’s unique combination of reactivity and biological effects sets it apart in scientific research.
特性
CAS番号 |
20421-31-2 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
(3aS,6R,6aR)-6-butyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C11H14O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1 |
InChIキー |
IYSGHKQBSLXKPO-VGMNWLOBSA-N |
SMILES |
CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
異性体SMILES |
CCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
正規SMILES |
CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
同義語 |
canadensolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


